N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide

Description

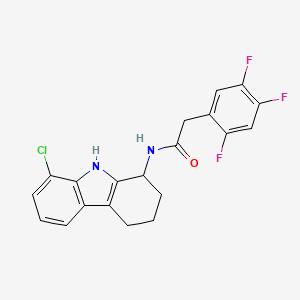

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide (CAS: 1574352-53-6) is a synthetic carbazole derivative characterized by a tetrahydrocarbazole core substituted with a chlorine atom at position 8 and an acetamide side chain bearing a 2,4,5-trifluorophenyl group. Its molecular formula is C₂₀H₁₆ClF₃N₂O (MW: 392.802 g/mol) .

Properties

Molecular Formula |

C20H16ClF3N2O |

|---|---|

Molecular Weight |

392.8 g/mol |

IUPAC Name |

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide |

InChI |

InChI=1S/C20H16ClF3N2O/c21-13-5-1-3-11-12-4-2-6-17(20(12)26-19(11)13)25-18(27)8-10-7-15(23)16(24)9-14(10)22/h1,3,5,7,9,17,26H,2,4,6,8H2,(H,25,27) |

InChI Key |

OXQIJHPFWFVBTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CC4=CC(=C(C=C4F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:

Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Trifluorophenyl Group: The trifluorophenyl group can be introduced through a nucleophilic substitution reaction using a trifluorophenyl halide and a suitable nucleophile.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions may lead to the formation of reduced derivatives.

Substitution: The chloro and trifluorophenyl groups can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of the chloro or trifluorophenyl groups with other functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydrocarbazole Family

N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide ()

- Key Differences :

- Substitution Position : Chlorine at position 6 (vs. 8 in the target compound).

- Linkage : Carbazole linked via a benzoyl group to the acetamide (vs. direct N-attachment).

- Implications: The 6-chloro substitution may alter electronic distribution and steric interactions compared to the 8-chloro isomer.

8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine ()

- Key Differences :

- Lacks the 2,4,5-trifluorophenyl-acetamide moiety.

- Contains a primary amine group instead of an acetamide.

- Implications :

- The absence of the fluorinated phenyl group limits hydrophobic interactions critical for membrane penetration or target binding.

- The amine group may confer different reactivity or solubility profiles.

Halogenated Acetamide Derivatives

2-(2,4,5-Trifluorophenyl)-N-(furan-2-ylmethyl)acetamide ()

- Key Similarities: Shares the 2,4,5-trifluorophenyl-acetamide moiety.

- Key Differences :

- Furan ring replaces the tetrahydrocarbazole core.

- Implications :

- The furan scaffold may enhance metabolic stability but lacks the carbazole’s planar aromatic system, which is often associated with DNA intercalation or kinase inhibition.

2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide ()

- Key Differences :

- Dichlorophenyl (vs. trifluorophenyl) substituent.

- Pyrazole ring (vs. carbazole core).

- Hydrogen-bonding patterns differ due to the pyrazole’s N–H group, as observed in crystal structures .

WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) ()

- Key Similarities :

- Acetamide backbone with halogenated aryl groups.

- Key Differences: Chlorophenoxy group (vs. trifluorophenyl). Triazole substituent (vs. carbazole).

- Implications: Phenoxy groups are common in herbicides (e.g., 2,4-D), suggesting the target compound’s trifluorophenyl group may confer herbicidal activity through analogous mechanisms. The carbazole core could enhance lipophilicity, improving tissue penetration .

Antimicrobial Potential

- Acylthioureas with 2,4,5-Trifluorophenyl Groups (): Exhibit potent anti-biofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus. Fluorine atoms enhance membrane permeability and resistance to metabolic degradation. The target compound’s trifluorophenyl group may similarly disrupt biofilm formation, though its carbazole core could introduce novel mechanisms .

Electronic and Steric Effects

- Halogen Positioning: 8-Chloro on carbazole (target) vs. Trifluorophenyl (target) vs. dichlorophenyl (): Fluorine’s electronegativity and smaller atomic radius may reduce steric bulk while enhancing dipole interactions.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.